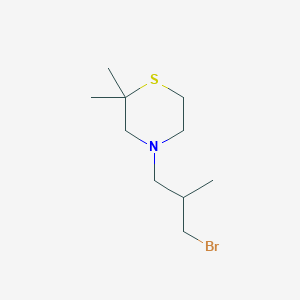
4-Bromo-7-chloroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H4BrClN2. It is characterized by the presence of both bromine and chlorine atoms attached to an isoquinoline ring, along with a nitrile group. This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using appropriate halogenating agents. The process is optimized for high efficiency and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical research applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Coupling Reactions: It is commonly used in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Halogenating Agents: Such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl) for introducing bromine and chlorine atoms.
Reducing Agents: Such as lithium aluminum hydride (LiAlH) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1-chloroisoquinoline: A closely related compound with similar structural features but lacking the nitrile group.
4-Bromoisoquinoline: Another related compound with only a bromine atom attached to the isoquinoline ring.
Uniqueness
4-Bromo-7-chloroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct reactivity and selectivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications .
Eigenschaften
Molekularformel |
C10H4BrClN2 |
|---|---|
Molekulargewicht |
267.51 g/mol |
IUPAC-Name |
4-bromo-7-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-9-5-14-10(4-13)8-3-6(12)1-2-7(8)9/h1-3,5H |
InChI-Schlüssel |
IWXWHUPTFUDBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


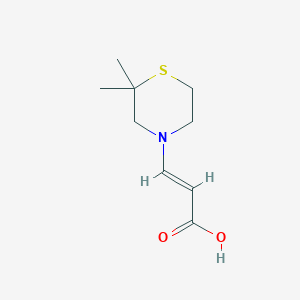
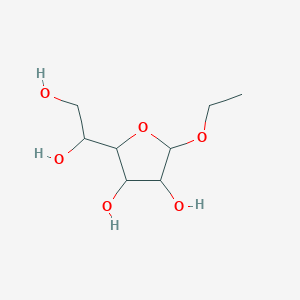
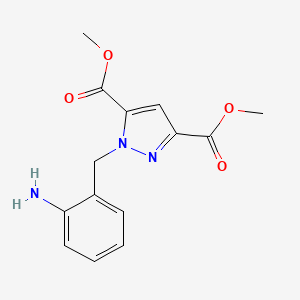
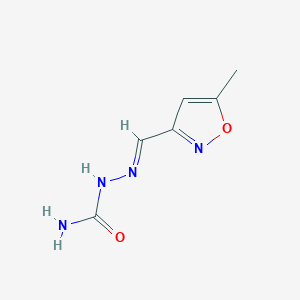

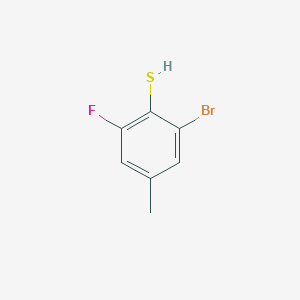
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
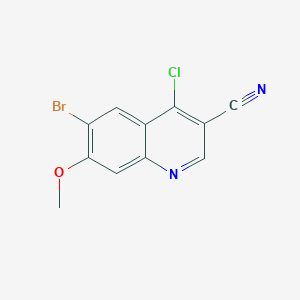
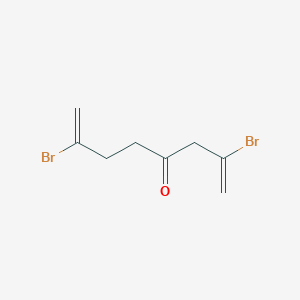
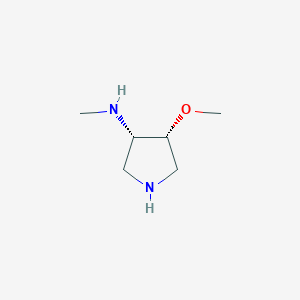
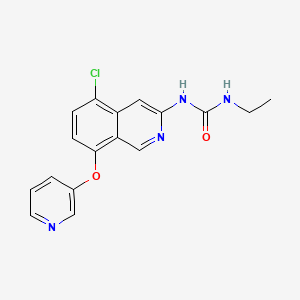
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
